molecular formula C13H21N3O2 B2700916 Tert-butyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate CAS No. 2248283-72-7

Tert-butyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate

Cat. No. B2700916
CAS RN: 2248283-72-7
M. Wt: 251.33
InChI Key: XWNWOTOXMKTTLH-NXEZZACHSA-N
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Description

Tert-butyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate, also known as TMI, is a chemical compound that has been widely studied for its potential applications in scientific research. TMI is a derivative of pyrrolidine and has been found to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of Tert-butyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate is not fully understood, but it is believed to act by binding to specific proteins and enzymes in the body. Tert-butyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate has been found to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. Tert-butyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate has also been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and physiological effects:
Tert-butyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate has been found to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by reducing the production of inflammatory molecules such as prostaglandins. Tert-butyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate has also been found to have anti-cancer effects by inducing apoptosis in cancer cells. Additionally, Tert-butyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate has been found to inhibit the replication of certain viruses, including the hepatitis C virus.

Advantages and Limitations for Lab Experiments

Tert-butyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified, making it readily available for research purposes. Tert-butyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate has also been found to have low toxicity, making it safe for use in cell culture and animal studies. However, there are also limitations to the use of Tert-butyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions used.

Future Directions

There are many future directions for research on Tert-butyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate. One area of interest is the development of Tert-butyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate-based drugs for the treatment of inflammatory diseases and cancer. Another area of interest is the use of Tert-butyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate as a tool for studying the structure and function of proteins and enzymes. Additionally, further research is needed to fully understand the mechanism of action of Tert-butyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate and to explore its potential applications in other areas of scientific research.
Conclusion:
In conclusion, Tert-butyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate is a promising compound with a variety of potential applications in scientific research. Its synthesis method is well-documented, and it has been found to have a variety of biochemical and physiological effects. While there are limitations to its use in lab experiments, Tert-butyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate has several advantages that make it a valuable tool for researchers. Further research is needed to fully understand the mechanism of action of Tert-butyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate and to explore its potential applications in other areas of scientific research.

Synthesis Methods

Tert-butyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate can be synthesized using a variety of methods, including the reaction of pyrrolidine with 3-methylimidazole and tert-butyl chloroformate. The resulting compound can then be purified using column chromatography. The synthesis of Tert-butyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate has been well-documented in the scientific literature and has been used to produce large quantities of the compound for research purposes.

Scientific Research Applications

Tert-butyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate has been studied extensively for its potential applications in scientific research. It has been found to have a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Tert-butyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate has also been used as a tool for studying the structure and function of proteins and enzymes.

properties

IUPAC Name

tert-butyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)10-6-14-5-9(10)11-7-15-8-16(11)4/h7-10,14H,5-6H2,1-4H3/t9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWNWOTOXMKTTLH-NXEZZACHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CNCC1C2=CN=CN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CNC[C@H]1C2=CN=CN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate

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